![molecular formula C30H36O2S2 B15061763 1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]](/img/structure/B15061763.png)
1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the benzothiophene core through a series of cyclization reactions, followed by functionalization at specific positions to introduce the octanone groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) in solvents like ether or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] has several scientific research applications:
Organic Electronics: Used as a semiconductor material in OFETs and OPVs due to its high charge mobility and stability.
Photovoltaics: Employed in the development of high-efficiency solar cells.
Material Science: Studied for its unique aggregation-induced emission (AIE) properties, making it useful in the design of new luminescent materials.
Mechanism of Action
The mechanism by which 1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] exerts its effects involves its ability to facilitate charge transport through π-π stacking interactions. The molecular targets include various organic semiconductors and conductive polymers. The pathways involved often include electron or hole transport mechanisms, which are crucial for the performance of electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dioctyl 1benzothieno3,2-bbenzothiophene (C8-BTBT) : Known for its high charge mobility and stability in OFETs .
- 1Benzothieno3,2-bbenzothiophene-tetraphenylethylene (BTBT-TPE) : Exhibits aggregation-induced emission (AIE) properties .
- 1Benzothieno3,2-bbenzothiophene-phenyl-N,N-dimethylamine (BTBT-NMe) : Known for its aggregation-caused quenching (ACQ) properties .
Uniqueness
1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] is unique due to its specific functionalization with octanone groups, which enhances its solubility and processability. This makes it particularly suitable for solution-processed electronic devices .
Properties
Molecular Formula |
C30H36O2S2 |
|---|---|
Molecular Weight |
492.7 g/mol |
IUPAC Name |
1-(2-octanoyl-[1]benzothiolo[3,2-b][1]benzothiol-7-yl)octan-1-one |
InChI |
InChI=1S/C30H36O2S2/c1-3-5-7-9-11-13-25(31)21-15-17-23-27(19-21)33-30-24-18-16-22(20-28(24)34-29(23)30)26(32)14-12-10-8-6-4-2/h15-20H,3-14H2,1-2H3 |
InChI Key |
JDLYZMYANFZDMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



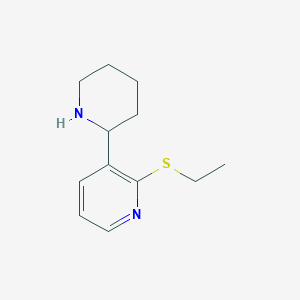
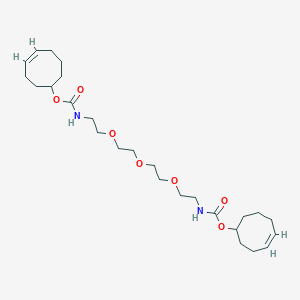

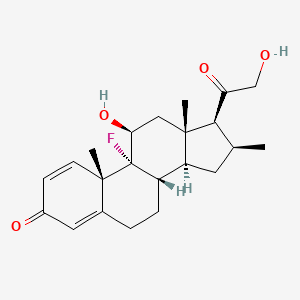

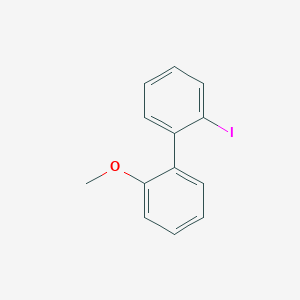

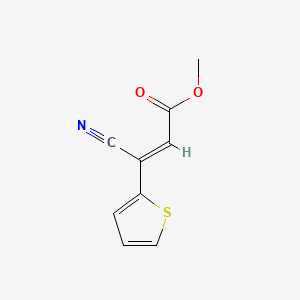

![4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide](/img/structure/B15061742.png)
![9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B15061747.png)
![5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B15061755.png)
![a]pyrimidin-4(5H)-yl)ethanone](/img/structure/B15061778.png)
